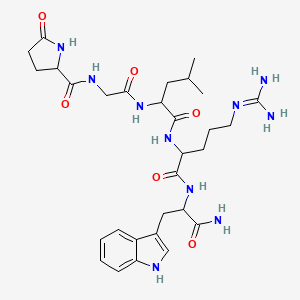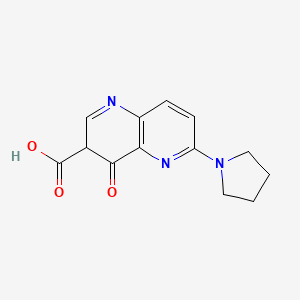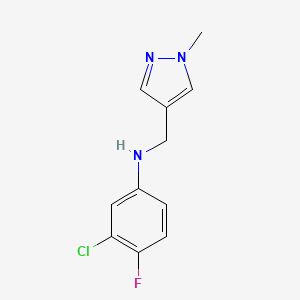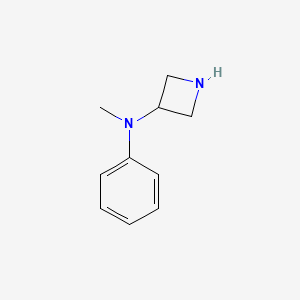
1-Methyl-2-trifluoromethylsulfanyl-ethylammonium tosylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato es un compuesto químico con la fórmula molecular C11H16F3NO3S2. Es conocido por sus características estructurales únicas, que incluyen un grupo trifluorometilsulfanil y una porción de etilamonio.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato típicamente implica los siguientes pasos:
Formación del Grupo Trifluorometilsulfanil: Este paso implica la introducción del grupo trifluorometilsulfanil en un precursor adecuado. Los reactivos comunes para este paso incluyen agentes trifluorometiltiolantes como el cloruro de trifluorometansulfenilo.
Formación de la Sal de Amonio: El siguiente paso implica la reacción del intermedio con una amina apropiada para formar la porción de etilamonio. Esto se logra típicamente en condiciones suaves utilizando solventes como etanol o metanol.
Tosilación: El paso final involucra la tosilación de la sal de amonio para producir el compuesto deseado. El cloruro de tosilo se utiliza comúnmente como agente tosilante, y la reacción generalmente se lleva a cabo en presencia de una base como la piridina.
Métodos de Producción Industrial
La producción industrial del 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, involucrando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo trifluorometilsulfanil se puede oxidar para formar sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: La reducción del compuesto puede conducir a la formación del tiol o sulfuro correspondiente, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo tosilato es reemplazado por otros nucleófilos como haluros o alcóxidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico; generalmente se lleva a cabo en solventes como diclorometano o acetonitrilo.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente se realiza en solventes etéreos.
Sustitución: Yoduro de sodio, terc-butóxido de potasio; las reacciones a menudo se llevan a cabo en solventes apróticos polares como el dimetilsulfóxido.
Productos Principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Tioles, sulfuros.
Sustitución: Varias sales de amonio sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos trifluorometilados.
Biología: Investigado por su potencial como sonda bioquímica debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales, incluyendo polímeros y tensioactivos.
Mecanismo De Acción
El mecanismo de acción del 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato involucra su interacción con objetivos y vías moleculares específicos. Se sabe que el grupo trifluorometilsulfanil aumenta la lipofilicidad y la estabilidad metabólica del compuesto, lo que le permite interactuar eficazmente con membranas biológicas y enzimas. La porción de etilamonio puede facilitar la unión a sitios cargados negativamente en proteínas y ácidos nucleicos, influyendo en varios procesos bioquímicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Metil-2-trifluorometilsulfanil-etilamonio cloruro
- 1-Metil-2-trifluorometilsulfanil-etilamonio bromuro
- 1-Metil-2-trifluorometilsulfanil-etilamonio yoduro
Unicidad
El 1-Metil-2-trifluorometilsulfanil-etilamonio tosilato es único debido a la presencia del grupo tosilato, que puede mejorar su solubilidad y reactividad en comparación con otros compuestos similares. El grupo trifluorometilsulfanil también imparte propiedades electrónicas y estéricas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H16F3NO3S2 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;1-(trifluoromethylsulfanyl)propan-2-ylazanium |
InChI |
InChI=1S/C7H8O3S.C4H8F3NS/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(8)2-9-4(5,6)7/h2-5H,1H3,(H,8,9,10);3H,2,8H2,1H3 |
Clave InChI |
JCJHZYIJCSXYRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(CSC(F)(F)F)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)


![2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid](/img/structure/B12109842.png)


![5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109868.png)





![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)
